(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol
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Overview
Description
(1beta,4beta)-Bicyclo[222]oct-5-ene-2alpha-methanol is a bicyclic compound with a unique structure that includes a hydroxyl group attached to a bicyclo[222]octene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol typically involves the use of bicyclo[2.2.2]oct-5-ene as a starting material. One common method involves the hydroboration-oxidation of bicyclo[2.2.2]oct-5-ene, which introduces the hydroxyl group at the 2alpha position. The reaction conditions usually include the use of borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its derivatives may have potential as bioactive molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound has a similar bicyclic structure but includes an oxygen bridge.
(1beta,4beta)-2,3-Dioxabicyclo[2.2.2]octa-7-ene-5alpha-ol: This compound also has a bicyclic structure with additional oxygen atoms and a hydroxyl group.
Uniqueness
(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol is unique due to its specific arrangement of atoms and the presence of a hydroxyl group at the 2alpha position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[(1R,2R,4R)-2-bicyclo[2.2.2]oct-5-enyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2/t7-,8+,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCJWKFHBTXNJS-VGMNWLOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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